molecular formula C20H24N2O4S B2919544 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946334-73-2

4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2919544
CAS No.: 946334-73-2
M. Wt: 388.48
InChI Key: XEUMNGMTCGVBTA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 4-methoxy-2-methylbenzene sulfonamide core linked to a 1-propanoyl-substituted 1,2,3,4-tetrahydroquinoline moiety. Its molecular formula is C21H25N3O4S (calculated molecular weight: 427.51 g/mol). The structural complexity arises from the tetrahydroquinoline ring system, which is substituted with a propanoyl group at the 1-position, and the sulfonamide group at the 6-position. This design is typical of bioactive molecules targeting enzymes or receptors where sulfonamide groups act as key pharmacophores, such as carbonic anhydrase inhibitors or kinase modulators .

Properties

IUPAC Name

4-methoxy-2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-13-16(7-9-18(15)22)21-27(24,25)19-10-8-17(26-3)12-14(19)2/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUMNGMTCGVBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including Friedel-Crafts acylation, reduction, and sulfonamide formation. The process begins with the acylation of a benzene derivative, followed by reduction to introduce the propanoyl group. The final step involves the formation of the sulfonamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

  • Molecular Formula : C9H9N3O3S2
  • Molecular Weight : 271.31 g/mol
  • Key Differences: Replaces the tetrahydroquinoline-propanoyl moiety with a 1,3,4-thiadiazole ring. Reduced molecular weight and simpler structure. Solubility: Slightly soluble in chloroform, methanol, and DMSO, likely due to the polar thiadiazole ring .

2,4,5-Trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 344.43 g/mol
  • Key Differences: Features a 2-oxo-tetrahydroquinoline group instead of a propanoyl-substituted tetrahydroquinoline. Contains three methyl groups on the benzene ring, increasing lipophilicity (logP: 3.394) compared to the target compound. Physicochemical Properties: Lower water solubility (logSw: -3.65) due to higher hydrophobicity .

4-Methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

  • Molecular Formula : C21H28N2O3S
  • Molecular Weight : 388.5 g/mol
  • Key Differences: Substitutes the propanoyl group with a propyl chain and adds an ethyl linker between the sulfonamide and tetrahydroquinoline. Increased molecular weight and flexibility due to the ethyl spacer. Applications: Structural flexibility may enhance binding to protein targets with extended hydrophobic pockets .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Propanoyl vs. Oxo/Propyl Groups: The propanoyl group in the target compound introduces a ketone functionality, which may engage in hydrogen bonding with target proteins, whereas the propyl group in ’s compound prioritizes hydrophobic interactions.
  • Methoxy Positioning : The 4-methoxy group on the benzene sulfonamide is conserved across all analogs, suggesting its role in electronic modulation or steric shielding .

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) 427.51 271.31 344.43 388.5
logP ~3.5 (estimated) ~2.1 (estimated) 3.394 ~3.8 (estimated)
Polar Surface Area (Ų) ~85 65.709 65.709 ~75
Solubility Moderate in DMSO Slight in DMSO Poor in water Moderate in DMSO

Biological Activity

Chemical Structure

  • IUPAC Name : 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
  • Molecular Formula : C_{17}H_{22}N_{2}O_{3}S
  • Molecular Weight : 342.44 g/mol

Properties

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties. The presence of the tetrahydroquinoline moiety suggests potential neuroactive properties as well.

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial effects. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. For instance, a related study demonstrated that benzene sulfonamide derivatives exhibited significant antibacterial activity against various strains of bacteria, indicating a potential for further exploration in this area .

Cardiovascular Effects

Recent research has focused on the cardiovascular implications of sulfonamide derivatives. An isolated rat heart model was used to evaluate the impact of certain benzene sulfonamides on perfusion pressure and coronary resistance. The results indicated that specific derivatives could effectively reduce these parameters, suggesting a vasodilatory effect that may be mediated through calcium channel inhibition .

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Benzene Sulfonamide0.001Decreased
Compound 20.001Decreased
Compound 30.001Decreased
Compound 40.001Significant Decrease
Compound 50.001Moderate Decrease

Case Study 1: Antibacterial Activity

In a study evaluating various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, it was found that modifications to the benzene ring significantly enhanced antimicrobial potency. The introduction of methoxy and methyl groups increased lipophilicity, facilitating better membrane penetration .

Case Study 2: Cardiovascular Research

A study involving the administration of benzene sulfonamides to rats revealed a consistent decrease in coronary resistance over time when measured against controls. This effect was attributed to the compounds' ability to modulate calcium channels in cardiac tissues .

Inhibition of Folic Acid Synthesis

The primary mechanism for the antimicrobial activity of sulfonamides is competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Calcium Channel Modulation

The cardiovascular effects may be attributed to the compounds' interaction with L-type calcium channels, leading to vasodilation and reduced cardiac workload. This mechanism aligns with findings from studies on related compounds showing similar effects on perfusion pressure and coronary resistance .

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